molecular formula C17H19NS B2517100 2-(1-Adamantyl)benzothiazole CAS No. 60159-46-8

2-(1-Adamantyl)benzothiazole

Cat. No. B2517100
CAS RN: 60159-46-8
M. Wt: 269.41
InChI Key: GJTFCXSOXPNFQC-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)benzothiazole (ABT) is a synthetic chemical compound with the molecular formula C19H19NS. It’s a derivative of benzothiazole, a privileged scaffold in the field of synthetic and medicinal chemistry . ABT has been used in the development of novel antimycobacterial agents .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including ABT, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more . The synthesis of ABT specifically involves a reaction that leads to the formation of 2-(1-adamantyl)-benzothiazole, with greater yields when electron-withdrawing groups are present .


Molecular Structure Analysis

The molecular structure of ABT is characterized by the presence of an adamantyl group attached to a benzothiazole ring . The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

Benzothiazole derivatives, including ABT, undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Scientific Research Applications

Future Directions

Benzothiazole derivatives, including ABT, continue to be a subject of interest in the field of medicinal chemistry due to their diverse pharmacological properties . Future research may focus on the development of more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-(1-adamantyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NS/c1-2-4-15-14(3-1)18-16(19-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTFCXSOXPNFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Adamantan-1-yl)-1,3-benzothiazole

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